2-(Pyridin-4-ylmethoxy)acetic acid

Description

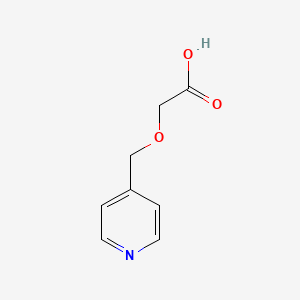

2-(Pyridin-4-ylmethoxy)acetic acid is a carboxylic acid derivative featuring a pyridine ring linked via a methoxy group to an acetic acid backbone. Its structure combines the aromaticity and basicity of pyridine with the acidity and hydrogen-bonding capacity of the carboxylic acid group.

Properties

IUPAC Name |

2-(pyridin-4-ylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAFAQKGBMCEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1COCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethoxy)acetic acid typically involves the reaction of pyridin-4-ylmethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The pyridin-4-ylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-4-ylmethoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase ring distortion angles (121.5° at Br vs. 118.2° at OMe), altering electronic properties and crystal packing .

- Heterocycle Choice: Piperidine-based analogs (e.g., 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid) exhibit higher synthetic yields (65%) compared to pyridine derivatives, possibly due to reduced steric hindrance .

Physicochemical and Spectroscopic Properties

- Hydrogen Bonding : Carboxylic acid dimers are common, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric R₂²(8) hydrogen-bonded dimers .

- NMR Shifts: Piperidinyl derivatives (e.g., 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid) exhibit distinct ¹H-NMR signals for piperidine protons (δ 1.5–2.8 ppm) and cyanophenyl groups (δ 7.5–7.7 ppm) .

- Solubility : Pyridine-containing analogs are generally more soluble in polar solvents (e.g., DMSO, water at low pH) due to protonation of the pyridine nitrogen .

Biological Activity

2-(Pyridin-4-ylmethoxy)acetic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of pyridin-4-ylmethanol with chloroacetic acid under basic conditions. The process can be summarized as follows:

- Reactants : Pyridin-4-ylmethanol and chloroacetic acid.

- Conditions : Basic medium (e.g., sodium hydroxide or potassium carbonate) in an organic solvent like dichloromethane or ethanol.

- Mechanism : Formation of an ester intermediate followed by hydrolysis to yield the final product.

This compound is characterized by a pyridine ring linked to a methoxy group and an acetic acid moiety, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions may modulate enzyme activity or receptor function, leading to various biological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, supporting cellular health by scavenging free radicals.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : Research has shown that derivatives of this compound exhibit significant inhibition against specific enzymes involved in metabolic pathways. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from low micromolar concentrations, indicating potent inhibitory effects on target enzymes .

- Antioxidant Properties : In vitro assays revealed that this compound exhibited antioxidant activity comparable to known antioxidants at certain concentrations . This suggests its potential utility in protecting cells from oxidative stress.

- Selectivity and Efficacy : A study highlighted that modifications in the structure of similar compounds could significantly alter their inhibitory activity against specific targets, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyridin-4-ylacetic acid | Lacks methoxy group | Moderate enzyme inhibition |

| Pyridin-3-ylmethoxyacetic acid | Methoxy at 3-position | Variable activity |

| Pyridin-2-ylmethoxyacetic acid | Methoxy at 2-position | Lower potency compared to 4-position |

| This compound | Unique methoxy positioning enhances reactivity | Strong enzyme inhibition and antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.